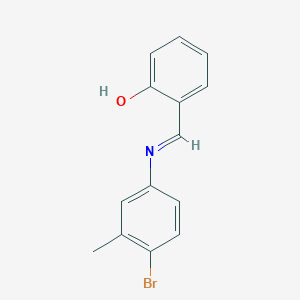
2-(((4-(Acetylamino)phenyl)methylene)amino)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID: is an organic compound with the molecular formula C16H14N2O3 . It is known for its unique structure, which combines an anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This compound is of interest in various fields of research due to its potential biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID typically involves the condensation reaction between anthranilic acid and 4-acetamidobenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: While specific industrial production methods for N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of the acetamido group.
Substitution: New compounds with different functional groups replacing the acetamido group.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is used as a starting material in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for studying the interactions of similar molecules with biological systems .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its chemical reactivity and stability .
Wirkmechanismus
The mechanism of action of N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The acetamido group and the anthranilic acid moiety play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Anthranilic Acid: Shares the anthranilic acid moiety but lacks the benzylidene and acetamido groups.
4-Acetamidobenzaldehyde: Contains the acetamido group but lacks the anthranilic acid moiety.
N-Benzylideneaniline: Contains the benzylidene group but lacks the acetamido group.
Uniqueness: N-(4-ACETAMIDOBENZYLIDENE)ANTHRANILIC ACID is unique due to its combination of the anthranilic acid moiety with a benzylidene group substituted with an acetamido group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
71937-03-6 |
|---|---|
Molekularformel |
C16H14N2O3 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
2-[(4-acetamidophenyl)methylideneamino]benzoic acid |
InChI |
InChI=1S/C16H14N2O3/c1-11(19)18-13-8-6-12(7-9-13)10-17-15-5-3-2-4-14(15)16(20)21/h2-10H,1H3,(H,18,19)(H,20,21) |
InChI-Schlüssel |
XYBYGKBBTCVGLY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


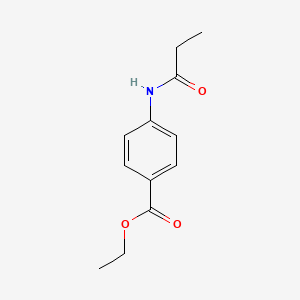


![N-[(Benzyloxy)carbonyl]-L-methionyl-L-phenylalanine](/img/structure/B11953319.png)

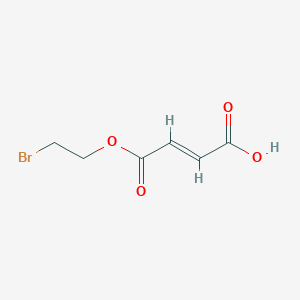
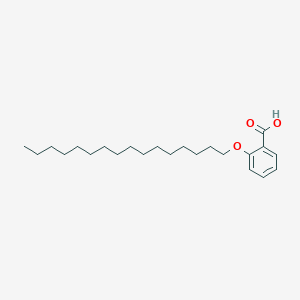


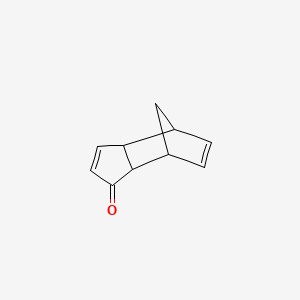
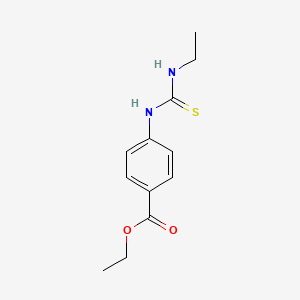
![N-(diphenylmethyl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B11953363.png)

